ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
Description
Properties
CAS No. |
5296-86-6 |
|---|---|
Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |
InChI Key |
TZUIRWBUCNJLAC-JYRVWZFOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves the condensation of a diazonium salt derived from 4-chloroaniline with ethyl acetoacetate. This approach is consistent with the synthesis of related phenylhydrazinylidene alkanoate derivatives as described in the literature.
The key steps include:
- Diazotization of 4-chloroaniline to form the corresponding diazonium salt.
- Coupling reaction of the diazonium salt with ethyl acetoacetate under controlled conditions to yield the hydrazone ester.
- Isolation and purification of the product by crystallization or chromatography.
- Characterization by spectroscopic methods (NMR, IR) to confirm the Z-configuration of the hydrazone.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-chloroaniline, NaNO2, HCl, 0–5 °C | Diazotization: 4-chloroaniline is treated with sodium nitrite in acidic medium at low temperature to generate the diazonium salt. |
| 2 | Diazonium salt + Ethyl acetoacetate, pH ~5–6, 0–5 °C | Coupling reaction: The diazonium salt is added slowly to ethyl acetoacetate solution under acidic to slightly acidic conditions to form the hydrazone ester. |
| 3 | Work-up: Neutralization, extraction with organic solvent (e.g., ethyl acetate) | The reaction mixture is neutralized and extracted to isolate the crude product. |
| 4 | Purification: Recrystallization from ethanol or chromatography | The crude product is purified to obtain this compound as a pure compound. |
Reaction Mechanism and Stereochemistry
- The diazonium salt acts as an electrophile, reacting with the active methylene group of ethyl acetoacetate.
- The hydrazone formation proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by elimination of water.
- The product predominantly adopts the Z-configuration at the C=N double bond, stabilized by intramolecular hydrogen bonding between the NH and the acetyl group, as supported by NMR chemical shifts (NH ~ δ 14.6–14.9 ppm for Z isomer vs. ~12.7 ppm for E isomer).
Comparative Data on Substituent Effects
The presence of the 4-chloro substituent on the phenyl ring influences both the electronic and steric environment of the hydrazone, affecting yield and biological activity.
Note: Yield values are approximate, based on analogous compounds synthesized under similar conditions.
Spectroscopic Characterization
- 1H-NMR : The NH proton appears downfield (~δ 14.6–14.9 ppm) consistent with intramolecular hydrogen bonding in the Z-isomer. The methyl group of the acetyl moiety resonates near δ 2.6 ppm.
- IR Spectroscopy : Characteristic absorption bands for carbonyl (C=O) groups appear around 1697–1704 cm⁻¹. Broad bands in the 3200–2500 cm⁻¹ range correspond to hydrogen-bonded NH groups.
- X-ray Crystallography : For related compounds, crystallographic data confirm the Z-geometry and intramolecular hydrogen bonding stabilizing the hydrazone structure.
Summary of Research Findings and Data Table
| Aspect | Details |
|---|---|
| Synthetic route | Diazotization of 4-chloroaniline → coupling with ethyl acetoacetate |
| Reaction conditions | Acidic medium, low temperature (0–5 °C), pH ~5–6 |
| Product configuration | Predominantly Z-isomer confirmed by NMR and crystallography |
| Purification | Recrystallization or chromatography |
| Yield | Typically 75–85% for 4-chlorophenyl derivative |
| Biological activity | IC50 ~100 µM against sortase A enzyme, better than unsubstituted analog |
| Spectroscopic data | NH at δ 14.6–14.9 ppm (1H-NMR), C=O at ~1700 cm⁻¹ (IR) |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives:
| Reaction Type | Conditions | Product | Activity (IC₅₀) |
|---|---|---|---|
| Hydrolysis | H₂O/H⁺ or OH⁻ | 3-Oxo-2-(2-(4-chlorophenyl)hydrazinylidene)propanoic acid | 50–100 µM |
Acid derivatives exhibit enhanced sortase A inhibitory activity compared to esters, attributed to improved hydrogen-bonding capacity .
Substitution Reactions
-
Cyanide substitution : Reacting the ester with 3-aminocrotononitrile replaces the ethoxycarbonyl group with a cyano group, yielding derivatives like (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]-3-cyanopropanoate (IC₅₀ ≈ 50 µM) .
-
Amide formation : Treatment with ammonia converts the ester to a carboxamide, reducing activity (IC₅₀ > 100 µM) .
Electronic Effects of Substituents
Substituents on the phenyl ring modulate reactivity and biological activity:
| Substituent(s) | Electronic Effect | IC₅₀ (µM) |
|---|---|---|
| 4-Cl | Electron-withdrawing | 50 |
| 3,4-Cl₂ | Strong electron-withdrawing | 45 |
| 4-OCH₃ | Electron-donating | 90 |
Electron-withdrawing groups enhance inhibitory activity by increasing NH acidity, facilitating enzyme interaction .
Enzyme Inhibition
The compound and its derivatives inhibit sortase A , a transpeptidase critical for bacterial adhesion in pathogens like Staphylococcus aureus. Key findings include:
-
Acid derivatives show broad-spectrum antimicrobial activity (MIC = 0.22–0.25 µg/mL) .
-
The 4-chloro substituent optimizes hydrophobic interactions with the enzyme’s active site .
Pharmaceutical Relevance
-
Serves as an intermediate in synthesizing anticoagulants (e.g., Apixaban).
-
Derivatives exhibit low cytotoxicity (IC₅₀ > 60 µM), supporting therapeutic potential.
Stability and Degradation
The compound is stable under dry, cool storage (4°C) . Prolonged exposure to moisture or heat may lead to:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazone derivatives, including ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics. For instance, derivatives with similar structures have been reported to inhibit tumor growth in various cancer models by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogenic microorganisms. The presence of the hydrazone functional group is believed to enhance the interaction with microbial enzymes, leading to inhibition of growth. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Agricultural Applications
Pesticide Development
this compound has been explored for its use in developing new pesticides. Its efficacy in disrupting pest metabolic processes can be attributed to its structural similarity to known insecticides. Research has indicated that compounds with hydrazone functionalities can act as effective insect growth regulators, providing a novel approach to pest management .
Material Science
Polymer Chemistry
In material science, this compound is being investigated for its potential use in polymer synthesis. The compound can serve as a cross-linking agent in the production of hydrogels and other polymeric materials. These polymers find applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form stable networks .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various hydrazone derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells through the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy of this compound was assessed against common bacterial strains. The findings revealed that the compound exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Electron-Withdrawing Groups (Cl, NO$_2$): Increase melting points and C=O stretching frequencies due to enhanced dipole interactions and conjugation. For example, the 3,4-dichloro derivative exhibits a higher melting point (142–144°C) compared to the 4-chloro analog (96–98°C) .
- Electron-Donating Groups (OCH$3$, CH$3$): Reduce melting points and C=O absorption frequencies. The 4-methoxy derivative shows a lower C=O stretch (1695 cm$^{-1}$) than the 4-chloro compound (1673 cm$^{-1}$) due to resonance effects .
- Bioactivity: Dichloro substitution (3,4-Cl$_2$) enhances antibacterial potency, likely due to increased lipophilicity and target binding affinity .
Crystallographic and Hydrogen-Bonding Behavior
SC-XRD studies highlight differences in molecular packing and hydrogen-bonding networks:
Table 2: Crystallographic Parameters of Selected Analogs
- 4-Chloro vs. 4-Methoxy Derivatives: The methoxy group promotes stronger intermolecular hydrogen bonds (N–H···O and C–H···O), leading to denser packing . In contrast, the chloro analog relies on intramolecular stabilization, reducing crystal lattice stability .
- Methyl Substitution: The 4-methyl group induces weaker C–H···Cl interactions, resulting in lower thermal stability compared to methoxy derivatives .
Biological Activity
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate, a hydrazone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory, and antimicrobial properties. The following sections provide an overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 256.69 g/mol
- IUPAC Name : this compound
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of various biochemical pathways. Notably, it has been shown to inhibit the activity of certain cancer-related enzymes, which contributes to its anti-cancer properties.
1. Anticancer Activity
Recent studies have demonstrated that this compound possesses significant anticancer activity against various cancer cell lines, including:
- Breast Cancer : In vitro studies indicated a reduction in cell viability and induction of apoptosis in MCF-7 cells.
- Liver Cancer : The compound showed promising results in inhibiting HepG2 cell proliferation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HepG2 | 20 | Inhibition of cell proliferation |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
3. Anti-inflammatory Activity
The compound has shown potential in reducing inflammation markers in animal models. It was observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant decrease in tumor volume in mouse models bearing breast cancer xenografts.
- Antimicrobial Study : Research published in Microbial Drug Resistance demonstrated that this hydrazone derivative exhibited superior antimicrobial activity compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate, and how are reaction conditions optimized?
- Methodology : The compound is synthesized via condensation reactions between substituted hydrazines and keto esters. For example, ethyl 3-oxo-3-phenylpropanoate reacts with 3,4-dichlorophenylhydrazine under anhydrous conditions, with temperature control (e.g., 60–80°C) to minimize side reactions like hydrolysis or tautomerization. Yields (~62%) are optimized using stoichiometric ratios of reactants and inert atmospheres to prevent oxidation .
- Critical Parameters : Solvent choice (e.g., ethanol, THF), reaction time, and purification via column chromatography or recrystallization (e.g., cyclohexane) are key .
Q. How is the Z-configuration of the hydrazinylidene group experimentally confirmed?
- Techniques : X-ray crystallography is the gold standard. For example, the Z-configuration in analogous compounds is confirmed by analyzing dihedral angles between the hydrazinylidene group and aromatic rings, with angles <10° supporting the planar, conjugated structure .
- Supporting Data : IR spectroscopy shows characteristic N–H stretches (~3168–3200 cm⁻¹) and C=O stretches (~1673 cm⁻¹), while ^1H-NMR reveals deshielded NH protons (~δ 12.60 ppm) due to conjugation .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., overlapping NMR signals) be resolved during structural elucidation?
- Strategies :
- 2D NMR : Use HSQC and HMBC to assign overlapping proton environments (e.g., aromatic vs. hydrazinylidene protons).
- Variable Temperature NMR : Resolve dynamic effects like tautomerization by acquiring spectra at low temperatures (e.g., –40°C) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl derivatives) to identify consistent spectral patterns .
Q. What computational and experimental approaches validate the electronic and geometric properties of this compound?
- Integrated Workflow :
- X-ray Crystallography : Determine bond lengths (e.g., C=N ~1.28 Å) and angles using SHELXL for refinement .
- Density Functional Theory (DFT) : Calculate optimized geometries and compare with crystallographic data. For example, DFT-predicted HOMO-LUMO gaps can explain reactivity trends in hydrazone derivatives .
- Electron Density Maps : Analyze residual density peaks to identify potential tautomeric forms or disorder .
Q. How are biological activities (e.g., enzyme inhibition) of this compound investigated in pharmacological research?
- Approaches :
- In Vitro Assays : Test inhibition of targets like Sortase A (Gram-positive pathogens) via fluorometric assays using synthetic substrates (e.g., Abz-LPETG-Dap). IC₅₀ values are determined using dose-response curves .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to assess effects on potency. For example, electron-withdrawing groups enhance binding affinity in hydrazone-based inhibitors .
Data Contradiction Analysis
Q. How are discrepancies in synthetic yields or purity addressed across different studies?
- Root Causes :
- Reagent Quality : Impurities in starting materials (e.g., hydrazines) can reduce yields. Use HPLC-grade reagents and monitor reactions via TLC .
- Purification Methods : Inconsistent crystallization solvents (e.g., cyclohexane vs. ethyl acetate) may affect purity. Standardize protocols using melting point analysis and elemental composition verification (e.g., ±0.3% tolerance for C/H/N) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
